molecular formula C14H18ClNO B11860052 7-Chloro-1,2,2,4-tetramethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde

7-Chloro-1,2,2,4-tetramethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde

Cat. No.: B11860052
M. Wt: 251.75 g/mol
InChI Key: ANSSDOAYSUZNQD-UHFFFAOYSA-N
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Description

7-Chloro-1,2,2,4-tetramethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde is an organic compound with the molecular formula C14H18ClNO It is a derivative of tetrahydroquinoline, featuring a chloro substituent and a carbaldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-1,2,2,4-tetramethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde typically involves multi-step organic reactions. One common method starts with the preparation of the tetrahydroquinoline core, followed by the introduction of the chloro substituent and the carbaldehyde group. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-1,2,2,4-tetramethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form primary alcohols.

    Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of 7-Chloro-1,2,2,4-tetramethyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid.

    Reduction: Formation of 7-Chloro-1,2,2,4-tetramethyl-1,2,3,4-tetrahydroquinoline-6-methanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

7-Chloro-1,2,2,4-tetramethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-Chloro-1,2,2,4-tetramethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde involves its interaction with specific molecular targets. The chloro and carbaldehyde groups can participate in various biochemical pathways, potentially leading to the modulation of enzyme activities and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane: Another chloro-substituted compound with different functional groups and applications.

    2,2,6,6-Tetramethylpiperidine: A structurally related compound with different chemical properties and uses.

    2,2,4,4-Tetramethyl-3-pentanone: A ketone with similar structural features but different reactivity.

Uniqueness

7-Chloro-1,2,2,4-tetramethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a valuable compound in various research and industrial contexts.

Properties

Molecular Formula

C14H18ClNO

Molecular Weight

251.75 g/mol

IUPAC Name

7-chloro-1,2,2,4-tetramethyl-3,4-dihydroquinoline-6-carbaldehyde

InChI

InChI=1S/C14H18ClNO/c1-9-7-14(2,3)16(4)13-6-12(15)10(8-17)5-11(9)13/h5-6,8-9H,7H2,1-4H3

InChI Key

ANSSDOAYSUZNQD-UHFFFAOYSA-N

Canonical SMILES

CC1CC(N(C2=C1C=C(C(=C2)Cl)C=O)C)(C)C

Origin of Product

United States

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